(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
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Overview
Description
(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactive Compound Development
Research has focused on the synthesis and characterization of bioactive heterocycles, which are crucial in the development of pharmaceuticals. For instance, a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle involving a morpholino methanone compound highlighted its antiproliferative activity and detailed molecular interactions within the crystal structure through hydrogen bonds and 3D molecular surface contours (Prasad et al., 2018). This suggests potential applications in designing compounds with specific bioactive properties.
Antimicrobial Activities
Another area of research is the development of compounds with antimicrobial activities. A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including the synthesis of compounds starting from triazolone and their conversion to Schiff bases and Mannich base derivatives, demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2010). This highlights the potential of heterocyclic compounds in addressing antimicrobial resistance.
Molecular Interaction Studies
Research also explores the molecular interactions of heterocyclic compounds with biological targets. For instance, a study on the molecular interaction of an antagonist with the CB1 cannabinoid receptor provides insights into how such compounds can be designed to interact with specific receptors, potentially leading to the development of new therapeutic agents (Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, causing changes in the target’s function or activity .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other isoxazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . Isoxazole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Other isoxazole derivatives have shown a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Other isoxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-19(21(28)26-8-10-29-11-9-26)23-25-27(13)16-6-7-18-17(12-16)20(30-24-18)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRXBTYIGVGRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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